molecular formula C10H15N5O3 B2773591 t-Butyl {[4-(azidomethyl)oxazol-5-yl]methyl}-carbamate CAS No. 2287321-85-9

t-Butyl {[4-(azidomethyl)oxazol-5-yl]methyl}-carbamate

Cat. No. B2773591
CAS RN: 2287321-85-9
M. Wt: 253.262
InChI Key: ZGEUZHWRTXYGHW-UHFFFAOYSA-N
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Description

“t-Butyl {[4-(azidomethyl)oxazol-5-yl]methyl}-carbamate” is a versatile chemical compound utilized in diverse scientific studies for its promising applications. It is a type of carbamate, which are useful protecting groups for amines and are essential for the synthesis of peptides . The compound exhibits unique properties, making it a valuable tool in various research areas.


Molecular Structure Analysis

The compound contains an oxazole ring, which is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .

Scientific Research Applications

Synthesis and Chemical Applications

t-Butyl hydroxy(4-iodomethyl-2-oxoazetidin-1-yl)acetate transformation into various compounds through sequential reactions showcases the versatility of t-butyl carbamates in synthetic chemistry. The compound's structural modification capabilities facilitate the synthesis of complex molecules, such as β-lactam antibiotics analogues, indicating its importance in developing therapeutic agents and chemical intermediates (Pant et al., 1989).

Catalysis and Polymerization

t-Butyl-oxycarbonylated diamines serve as foundational monomers in diamine/dicarbamate polymerizations, leading to high molecular weight polyureas and polyurethanes. This application is critical in materials science for producing coatings and dispersions with superior mechanical properties and solvent resistance, demonstrating the compound's utility in advanced material fabrication (Ma et al., 2018).

Environmental and Agricultural Applications

In the realm of environmental science and agriculture, the development of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of carbendazim and tebuconazole illustrates the role of carbamate derivatives in enhancing the delivery and efficacy of fungicides. This application is pivotal for reducing environmental toxicity and improving the treatment and prevention of fungal diseases in plants (Campos et al., 2015).

Advanced Synthetic Techniques

The development of novel synthetic routes to 3,4-disubstituted 2-oxazolidinones using aza-Michael addition and CO₂ as a carbonyl source underlines the significance of t-butyl carbamate derivatives in creating heterocyclic compounds. These techniques are essential for drug design and synthesis, offering new pathways for functionalizing molecules for pharmaceutical applications (Mannisto et al., 2019).

properties

IUPAC Name

tert-butyl N-[[4-(azidomethyl)-1,3-oxazol-5-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O3/c1-10(2,3)18-9(16)12-5-8-7(4-14-15-11)13-6-17-8/h6H,4-5H2,1-3H3,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEUZHWRTXYGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(N=CO1)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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